Cas no 5286-34-0 (MALONONITRILE, o-BROMOBENZYLIDENE-)

MALONONITRILE, o-BROMOBENZYLIDENE- structure
5286-34-0 structure
Product Name:MALONONITRILE, o-BROMOBENZYLIDENE-
CAS No:5286-34-0
MF:C10H5BrN2
MW:233.064100980759
CID:2711308
PubChem ID:17605
Update Time:2025-04-21

MALONONITRILE, o-BROMOBENZYLIDENE- Chemical and Physical Properties

Names and Identifiers

    • 5286-34-0
    • NSC 637338
    • 2-[(2-bromophenyl)methylidene]propanedinitrile
    • Propanedinitrile,2-[(2-bromophenyl)methylene]-
    • NSC-637338
    • (2-bromobenzylidene)propanedinitrile
    • 2-(2-Bromobenzylidene)malononitrile
    • DTXSID80181482
    • Malononitrile, o-bromobenzal-
    • CS-0328169
    • NSC637338
    • G63216
    • BRN 2613883
    • WLN: NCYCN&U1R BE
    • SCHEMBL3368866
    • STL137663
    • (2-Bromobenzylidene)malononitrile
    • NSC-60054
    • AS-9497
    • F6782-3636
    • MFCD00175208
    • 2-Bromobenzylidenemalononitrile
    • 4-09-00-03464 (Beilstein Handbook Reference)
    • 2698-42-2
    • TL 239
    • 2-(2-Bromophenyl)-1,1-dicyanoethylene
    • 2-[(2-bromophenyl)methylene]propanedinitrile
    • 2-(2-bromo-benzylidene)-malononitrile
    • NSC60054
    • Propanedinitrile, [(2-bromophenyl)methylene]-
    • AKOS005715209
    • 2-Bromobenzalmalononitrile
    • MALONONITRILE, o-BROMOBENZYLIDENE-
    • JJF6L2U54D
    • NSC 60054
    • Propanedinitrile, ((2-bromophenyl)methylene)-
    • Propanedinitrile, 2-[(2-bromophenyl)methylene]-
    • Inchi: 1S/C10H5BrN2/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-5H
    • InChI Key: SMQPFDLDHFLJHV-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1/C=C(\C#N)/C#N

Computed Properties

  • Exact Mass: 231.96361Da
  • Monoisotopic Mass: 231.96361Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 47.6Ų
Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD